molecular formula C14H22N4O2 B2996831 N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide CAS No. 2094028-97-2

N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide

Cat. No.: B2996831
CAS No.: 2094028-97-2
M. Wt: 278.356
InChI Key: DHJPYADCOTXXKR-WDEREUQCSA-N
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Description

This compound is a type of amide, which is an organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The presence of the 1H-1,2,3-triazol-1-yl and 2-hydroxypropan-2-yl groups suggest that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexyl propenamide with a 1,2,3-triazole derivative that has been functionalized with a 2-hydroxypropan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, a propenamide group, and a 1,2,3-triazole ring substituted with a 2-hydroxypropan-2-yl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide, triazole, and hydroxypropan-2-yl groups. The amide group might undergo hydrolysis or condensation reactions, while the triazole ring might participate in click reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and hydroxyl groups might increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological targets such as enzymes or receptors. The 1,2,3-triazole ring is a common motif in medicinal chemistry due to its ability to mimic the structure of peptides .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound might focus on exploring its potential applications, such as in drug discovery or materials science. Further studies could also investigate its synthesis, reactivity, and physical properties in more detail .

Properties

IUPAC Name

N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)triazol-1-yl]cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-4-13(19)15-10-7-5-6-8-11(10)18-9-12(16-17-18)14(2,3)20/h4,9-11,20H,1,5-8H2,2-3H3,(H,15,19)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJPYADCOTXXKR-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCCCC2NC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2NC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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